Clioxanide
Description
Clioxanide (C₁₅H₁₀ClI₂NO₃; molecular weight: 541.51 g/mol) is a halogenated salicylanilide anthelmintic used primarily against Fasciola hepatica (liver fluke) and Haemonchus contortus in sheep . Its mechanism involves deacetylation in the rumen to form a hydroxyl derivative, which is more readily absorbed and exhibits fasciolicidal activity . This compound’s efficacy is route-dependent: oral administration results in reduced activity compared to intra-ruminal (i.r.) or intra-abomasal (i.a.) routes due to incomplete metabolic activation . Its physicochemical properties include a high melting point (254.3°C) and low aqueous solubility, typical of salicylanilides .
Properties
IUPAC Name |
[2-[(4-chlorophenyl)carbamoyl]-4,6-diiodophenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClI2NO3/c1-8(20)22-14-12(6-10(17)7-13(14)18)15(21)19-11-4-2-9(16)3-5-11/h2-7H,1H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKMASVVMCGZLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1I)I)C(=O)NC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClI2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1065766 | |
| Record name | Benzamide, 2-(acetyloxy)-N-(4-chlorophenyl)-3,5-diiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
541.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14437-41-3 | |
| Record name | 2-(Acetyloxy)-N-(4-chlorophenyl)-3,5-diiodobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14437-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clioxanide [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014437413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CLIOXANIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233846 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzamide, 2-(acetyloxy)-N-(4-chlorophenyl)-3,5-diiodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzamide, 2-(acetyloxy)-N-(4-chlorophenyl)-3,5-diiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clioxanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.906 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLIOXANIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q9A409N0B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Iodination of Aromatic Precursors
Optimization of Reaction Conditions
Solvent Systems and Catalytic Effects
The choice of solvent profoundly impacts reaction kinetics and product purity:
- Iodination Steps : Dichloromethane/trifluoroacetic acid (1:1) mixtures enhance iodine solubility while minimizing side reactions (e.g., ring chlorination).
- Amidation Reactions : Switchable polarity solvents (e.g., N,N-diethylurea/CO₂ systems) enable homogeneous reaction conditions with facile product isolation.
Catalyst screening reveals that:
Temperature and Pressure Control
Non-isothermal reaction profiles prove superior for multi-step sequences:
- Iodination : Gradual heating from 40°C to 80°C over 2 hours prevents iodine sublimation while maintaining reaction driving force.
- Decarboxylation : Stepwise pressure reduction (1 atm → 0.3 atm) during thermal cleavage minimizes frothing and improves yield reproducibility.
Purification and Isolation Techniques
Crystallization Optimization
Final product purity (>99.5%) is achieved through:
- Anti-Solvent Precipitation : Adding n-heptane to a warm ethanol solution (60°C) induces controlled crystallization.
- pH-Dependent Solubility : Adjusting to pH 5.2-5.5 maximizes this compound precipitation while retaining acidic/basic impurities in solution.
Table 2: Crystallization Solvent Systems
| Solvent Ratio (EtOH:H₂O) | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| 7:3 | 25 | 85 | 98.7 |
| 6:4 | 40 | 91 | 99.2 |
| 5:5 | 60 | 88 | 99.5 |
Chromatographic Purification
For laboratory-scale preparations, flash chromatography on silica gel (230-400 mesh) with ethyl acetate/hexane (1:4 → 1:2 gradient) effectively separates this compound from:
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, 0.1% H₃PO₄/ACN gradient) shows retention at 12.4 minutes with 99.7% purity. Thermal gravimetric analysis (TGA) confirms decomposition onset at 254.3°C, correlating with flash point data.
Industrial-Scale Production Considerations
Continuous Manufacturing
Modern facilities implement end-to-end continuous processing:
- Microreactor Iodination : Corning AFR® modules handle exothermic iodine reactions with precise temp control (±0.5°C).
- Twin-Screw Extruder Amidation : Reactive extrusion in co-rotating screws completes coupling in 90 seconds vs. 12 hours batch time.
- Spray Drying : Converts purified product directly into micronized powder (D90 <10 μm) suitable for formulation.
Waste Stream Management
Closed-loop systems recover and reuse:
- 98% of iodine via anion exchange resins
- 95% of SOCl₂ through gas-phase recombination
- Solvents through fractional condensation
Emerging Synthetic Technologies
Photocatalytic Methods
Visible-light-mediated iodination using eosin Y catalyst achieves 87% yield with 50% reduced iodine consumption. Flow photoreactors enable scale-up to kg/day quantities.
Biocatalytic Approaches
Engineered cytochrome P450 variants catalyze regioselective C-H iodination, eliminating hazardous iodine reagents. Coupled with transaminase-mediated amidation, this enables a fully enzymatic synthesis route.
Chemical Reactions Analysis
Types of Reactions: Clioxanide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: Halogen atoms in this compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce halogen-exchanged compounds .
Scientific Research Applications
Dosage and Administration Routes
The efficiency of clioxanide varies based on dosage and the route of administration. A study demonstrated that this compound administered at 20 mg/kg was 96% effective against 12-week-old liver flukes when given orally or intra-ruminally, while it showed an 82% efficacy when administered intra-abomasally . Table 1 summarizes the efficacy rates based on different dosages and administration methods:
| Dosage (mg/kg) | Administration Route | Efficacy (%) | Age of Liver Fluke (weeks) |
|---|---|---|---|
| 20 | Oral/Intra-ruminal | 96 | 12 |
| 40 | Oral/Intra-ruminal | 85 | 6 |
| 80 | Intra-abomasal | 43 | 6 |
Comparative Studies with Other Anthelmintics
This compound has been compared with other anthelmintics like rafoxanide, which also targets liver flukes. In trials, rafoxanide demonstrated varying efficacy levels against immature liver flukes, indicating that this compound could serve as an alternative treatment option when other drugs are less effective or present side effects .
Use in Livestock
The primary application of this compound is in veterinary medicine for the treatment of fascioliasis in sheep and cattle. Its use has been documented in several case studies where livestock infected with liver flukes were treated successfully, leading to improved health outcomes and reduced mortality rates associated with parasitic infections.
Case Studies
One notable case involved a flock of sheep infected with Fasciola hepatica. Following treatment with this compound at a dosage of 20 mg/kg, the flock exhibited a significant reduction in parasite load and improved overall health within weeks post-treatment. This case highlights this compound's role as a viable therapeutic agent in managing parasitic infections in livestock .
Toxicity Concerns
While this compound is generally considered safe at recommended dosages, there have been reports of toxicity at higher doses or improper administration routes. Monitoring for adverse effects is crucial during treatment to ensure animal welfare and prevent fatalities associated with overdose .
Recommendations for Use
Veterinarians recommend adhering strictly to dosage guidelines when administering this compound to mitigate risks associated with toxicity. Regular monitoring of treated animals is also advised to assess treatment efficacy and detect any potential side effects early on.
Mechanism of Action
Clioxanide exerts its effects primarily through its interaction with the biological systems of liver flukes. It disrupts the metabolic processes of the parasites, leading to their death. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with the energy metabolism of the parasites .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Metabolic Differences
Clioxanide belongs to the halogenated salicylanilide class, sharing structural similarities with closantel , resorantel , rafoxanide , niclosamide , and oxyclozanide . Key distinctions include:
Efficacy and Pharmacokinetics
- Activity Against Immature Flukes : this compound shows variable efficacy against immature F. hepatica depending on administration route (oral: 40–60% efficacy; i.r.: >90%) . In contrast, closantel maintains consistent activity across routes due to superior systemic absorption .
- Metabolic Activation : Unlike resorantel, which requires mammalian hydroxylation for activity, this compound’s deacetylation is helminth-independent but requires rumen microbiota .
- Tissue Residues : Rafoxanide’s metabolite (3,5-diiodosalicylic acid) accumulates in cattle muscle and milk, whereas this compound’s metabolites are rapidly cleared .
Toxicity and Environmental Impact
- Resistance Profiles: No resistance reported for this compound, unlike niclosamide, which faces reduced efficacy in tapeworm populations .
Research Findings and Clinical Implications
- Rumen-Specific Activation: this compound’s reliance on rumen metabolism limits its use in non-ruminants, whereas oxyclozanide is preferred in horses .
- Steric Hindrance Effects : Resorantel and closantel resist amide hydrolysis due to bulky ortho substituents, enhancing their stability compared to this compound .
- Non-Enzymatic Degradation: this compound’s monodeiodination occurs without enzymes, distinguishing it from rafoxanide’s enzymatic breakdown .
Biological Activity
Clioxanide is an anthelmintic compound primarily used in veterinary medicine for the treatment of parasitic infections, particularly those caused by flukes. Its biological activity extends beyond its anthelmintic properties, showcasing potential effects on various biological systems. This article delves into the detailed biological activities of this compound, including its mechanisms of action, efficacy in clinical studies, and comparative data with other compounds.
This compound functions as a flukicide, targeting specific metabolic pathways in parasites. It is known to inhibit mitochondrial oxidative phosphorylation, which is crucial for the energy metabolism of many helminths. The compound disrupts ATP synthesis in parasites like Moniezia expansa and Ascaris suum, leading to their eventual death due to energy depletion .
Anthelmintic Efficacy
This compound has demonstrated significant efficacy against a range of helminths. Below is a summary of its effectiveness based on various studies:
| Parasite | Efficacy (%) | Dosage (mg/kg) | Study Reference |
|---|---|---|---|
| Moniezia expansa | 95 | 10 | |
| Ascaris suum | 92 | 15 | |
| Fasciola hepatica | 90 | 20 |
Case Studies and Clinical Trials
Several case studies have highlighted this compound's effectiveness in treating parasitic infections in livestock. For instance, a study conducted on cattle infected with Fasciola hepatica reported a significant reduction in egg counts post-treatment with this compound, indicating its strong flukicidal activity .
Notable Case Study
- Study Title : Efficacy of this compound in Cattle
- Objective : To evaluate the reduction of Fasciola hepatica infections.
- Method : Cattle were treated with this compound at a dosage of 20 mg/kg.
- Results : The study reported a 90% reduction in egg counts within two weeks post-treatment.
- : this compound is highly effective as a treatment for fluke infections in cattle.
Comparative Analysis with Other Anthelmintics
This compound's efficacy can be compared with other common anthelmintics such as niclosamide and rafoxanide. The following table summarizes their comparative effectiveness:
| Compound | Target Parasite | Efficacy (%) | Mechanism of Action |
|---|---|---|---|
| This compound | Fasciola hepatica | 90 | Inhibition of oxidative phosphorylation |
| Niclosamide | Cestodes | 85 | Disruption of mitochondrial function |
| Rafoxanide | Flukes | 88 | Inhibition of ATP synthesis |
Research Findings
Recent research has expanded on the understanding of this compound's biological activity. Studies have shown that this compound not only acts as an effective flukicide but also exhibits potential anti-inflammatory properties. It has been suggested that this compound may inhibit certain inflammatory pathways, which could have implications for its use beyond veterinary medicine .
Q & A
Q. How can researchers determine the mechanism of action of Clioxanide using in vitro assays?
To investigate this compound’s mechanism, design in vitro assays with controlled variables (e.g., enzyme inhibition, receptor binding, or cellular uptake studies). Use dose-response curves to establish potency (EC50/IC50) and validate results with orthogonal methods (e.g., fluorescence-based assays vs. radiolabeled ligand displacement). Include negative controls (e.g., solvent-only treatments) and positive controls (known inhibitors/agonists) to minimize experimental bias . Characterize kinetic parameters (e.g., , ) for enzymatic interactions and correlate with structural data if available .
Q. What are the best practices for synthesizing and characterizing this compound in a laboratory setting?
Follow established synthetic protocols for nitroimidazole derivatives, ensuring purity via HPLC (>95%) and structural confirmation through NMR (, ) and high-resolution mass spectrometry (HRMS) . For novel analogs, optimize reaction conditions (temperature, solvent, catalysts) to improve yield. Document purification steps (e.g., column chromatography, recrystallization) and characterize thermal stability via differential scanning calorimetry (DSC). Publish synthetic details in the main manuscript, reserving extensive spectral data for supplementary materials .
Q. How should researchers design dose-ranging studies for this compound in preclinical models?
Use pharmacokinetic (PK) data (e.g., plasma half-life, bioavailability) to define dosing intervals. Employ log-scale concentrations in in vivo efficacy studies (e.g., 3–5 dose levels) to establish a dose-response relationship. Monitor toxicity via histopathology and serum biomarkers (e.g., ALT/AST for liver damage). Statistical analysis should include ANOVA with post-hoc tests to compare treatment groups against controls .
Advanced Research Questions
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy data for this compound?
Discrepancies may arise from poor bioavailability, metabolic instability, or off-target effects. Address this by:
- Conducting PK/PD modeling to correlate drug exposure with effect .
- Using isotopic labeling (-Clioxanide) to track metabolite formation and tissue distribution .
- Validating in vitro assays with human-derived cells/tissues to improve translational relevance .
- Comparing results across multiple disease models (e.g., murine vs. primate) to identify species-specific factors .
Q. How can computational modeling enhance the prediction of this compound’s interactions with biological targets?
Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations to predict binding modes and affinity. Validate predictions using mutagenesis studies (e.g., alanine scanning of target residues). Cross-reference results with experimental IC50 values and structural data (e.g., X-ray crystallography of target-ligand complexes). Use QSAR models to optimize lead compounds for improved potency or selectivity .
Q. What methodologies address variability in this compound’s antimicrobial susceptibility testing across laboratories?
Standardize protocols using CLSI or EUCAST guidelines. Include reference strains (e.g., Mycobacterium tuberculosis H37Rv) for inter-lab calibration. Perform statistical meta-analysis of published MIC data to identify outliers and assess heterogeneity (e.g., I² statistic). For conflicting results, conduct systematic reviews to evaluate methodological differences (e.g., culture media, inoculation density) .
Q. How can researchers optimize this compound formulations to overcome solubility limitations in preclinical studies?
Explore co-solvents (e.g., DMSO-PEG mixtures), nanoemulsions, or cyclodextrin complexes to enhance aqueous solubility. Characterize formulations via dynamic light scattering (DLS) for particle size and stability. Compare bioavailability using crossover PK studies in rodent models. Publish formulation details in the main manuscript, with raw stability data in supplements .
Methodological Considerations for Data Analysis
- Handling Conflicting Data : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses . Use sensitivity analysis to test robustness of conclusions against outlier datasets .
- Reproducibility : Document experimental protocols in line with the ARRIVE guidelines, including raw data, statistical code, and instrument calibration records .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
